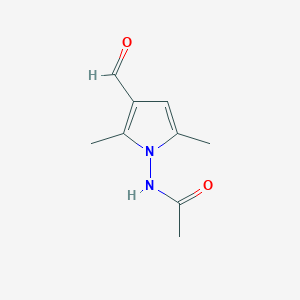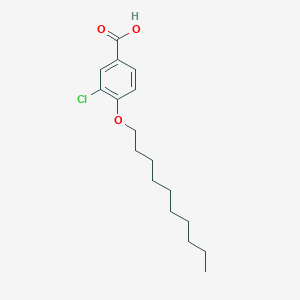
3-Chloro-4-decyloxybenzoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Twisted Grain Boundary Phases in Binary Mixtures
Research by Dhar, Pandey, and Agrawal (2003) explored the thermodynamical, optical texture, and dielectric studies of binary mixtures involving a compound similar to 3-Chloro-4-decyloxybenzoic acid. They found that these mixtures could induce various types of twisted grain boundary (TGB) submesophases, leading to the formation of a smectic A mesophase at higher concentrations. This suggests potential applications in the study of liquid crystals and related materials (R. Dhar, M. Pandey, & V. K. Agrawal, 2003).
2. Synthesis and Herbicidal Activity
Liu Chang-chun (2006) conducted research on a compound synthesized from 3-chloro-4-fluorobenzoic acid, which showed promising herbicidal activity. This indicates potential agricultural applications for derivatives of 3-Chloro-4-decyloxybenzoic acid in controlling unwanted plant growth (Liu Chang-chun, 2006).
3. Environmental Remediation
Chu and Wang (2016) explored the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in biologically treated effluent. This research highlights the potential of such compounds in environmental remediation, particularly in water treatment and pollution control (Libing Chu & Jianlong Wang, 2016).
4. Pharmaceutical Applications
Girard et al. (1996) synthesized specific isomers from 3-chloro-4-hydroxybenzoic acid for potential use in pharmaceuticals. This suggests applications of 3-Chloro-4-decyloxybenzoic acid derivatives in drug development, especially in creating compounds with specific medicinal properties (A. Girard, C. Greck, D. Ferroud, & J. Genêt, 1996).
Eigenschaften
IUPAC Name |
3-chloro-4-decoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(19)20)13-15(16)18/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYQPEVAYHZBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601159 | |
| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-decyloxybenzoic acid | |
CAS RN |
106316-08-9 | |
| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



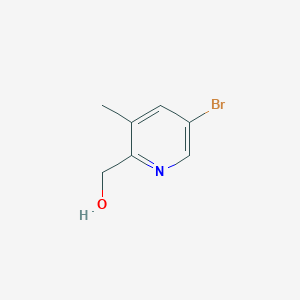



![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)
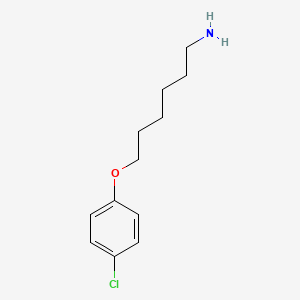
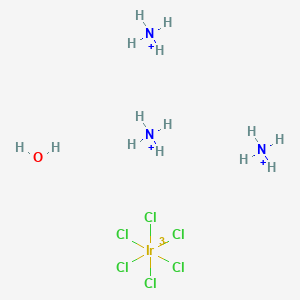
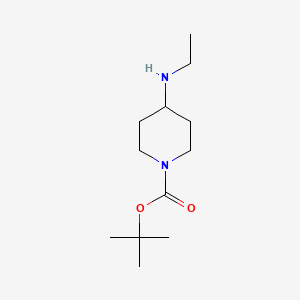

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)

